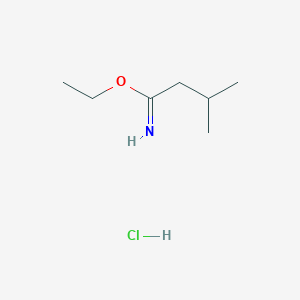
Ethyl 3-methylbutanecarboximidate hydrochloride
説明
科学的研究の応用
1. Wine Chemistry and Sensory Evaluation
Ethyl 3-methylbutanecarboximidate hydrochloride plays a role in wine chemistry. A study examined the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. This compound has been identified as a potential marker of lactic acid bacteria esterase activity in wine. However, its concentrations in wines are considerably below the detection threshold, indicating no direct effect on the fruity aroma of wine (Gammacurta et al., 2018).
2. Application in Pharmaceutical Synthesis
The compound is used in the synthesis of chiral compounds for pharmaceutical applications. For instance, it was utilized in a practical synthesis of ethyl 1,2,4-triazole-3-carboxylate for the formation of chiral 1′,2′-seco-nucleosides of ribavirin, an important antiviral drug (Vemishetti et al., 1988).
3. Biosynthesis of Chiral Drug Precursors
Ethyl 3-methylbutanecarboximidate hydrochloride is a precursor in the biosynthesis of enantiopure intermediates used for the production of chiral drugs, such as statins. The asymmetric reduction of related esters by biocatalysis offers advantages such as low cost and high enantioselectivity, essential for producing chiral pharmaceuticals (Ye et al., 2011).
4. Application in Photodynamic Therapy
The compound is instrumental in the synthesis of near-infrared photosensitizers for cancer therapy. For example, derivatives of this compound demonstrated efficacy in fluorescence imaging and photodynamic therapy of cancer in preclinical models (Patel et al., 2016).
5. Geroprotective Effects
In research focused on aging, ethyl 3-methylbutanecarboximidate hydrochloride derivatives were used to investigate their geroprotective effects, showing increased lifespan in specific mouse models (Emanuel & Obukhova, 1978).
6. Role in Organic Synthesis
The compound has applications in various organic synthesis processes, including dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amides and peptides, and polymer synthesis. These reactions are characterized by mild conditions and high yields (Yang Fei, 2011).
Safety and Hazards
The safety data sheets for similar compounds suggest that they may be corrosive to metals, cause serious skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.
将来の方向性
While specific future directions for Ethyl 3-methylbutanecarboximidate hydrochloride are not available, the compound’s potential for research use suggests it may have applications in various scientific fields. As our understanding of such compounds grows, they may find new uses in areas such as drug development, materials science, and more .
特性
IUPAC Name |
ethyl 3-methylbutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVSYMXTFJYMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylbutanecarboximidate hydrochloride | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2363264.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)
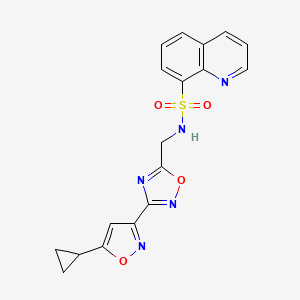
methanone](/img/structure/B2363274.png)
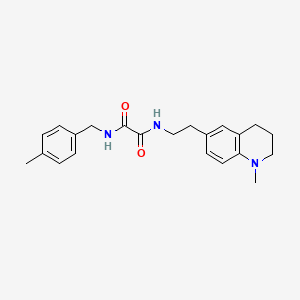
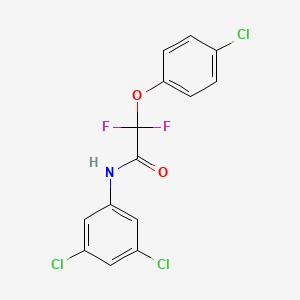
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
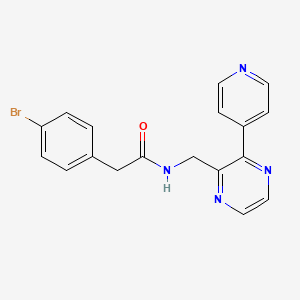
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)